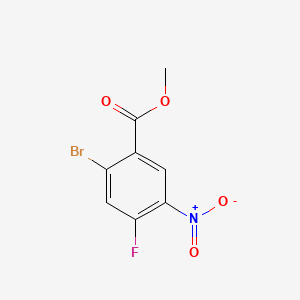

![molecular formula C11H10N4 B569154 2-Amino-3-metil-3H-imidazo[4,5-F]quinolina-2-13C CAS No. 210049-11-9](/img/structure/B569154.png)

2-Amino-3-metil-3H-imidazo[4,5-F]quinolina-2-13C

Descripción general

Descripción

“2-Amino-3-methyl-3H-imidazo[4,5-F]quinoline-2-13C”, also known as IQ, is a food-derived carcinogen found in high-temperature cooked meats and tobacco smoke . It has a molecular formula of C11H10N4 .

Synthesis Analysis

IQ was originally isolated from broiled, sun-dried sardines, extracted with methanol, and purified by various chromatography methods . It has also been isolated from beef extract by dichloromethane extraction, column chromatography, and high-performance liquid chromatography (HPLC) .Molecular Structure Analysis

The molecular structure of IQ is complex, with a molecular mass of 198.224 Da and a mono-isotopic mass of 198.090546 Da . It has 4 hydrogen bond acceptors, 2 hydrogen bond donors, and no freely rotating bonds .Chemical Reactions Analysis

In humans, IQ is metabolized by the cytochrome P450 isoform CYP1A2 and conjugated by N-acetyltransferase or sulfotransferase to a metabolite that reacts with DNA to form adducts .Physical And Chemical Properties Analysis

IQ is a crystalline solid with a melting point of over 300°C . It is soluble in methanol, ethanol, and dimethyl sulfoxide . It is stable under moderately acidic and alkaline conditions and in cold dilute aqueous solutions protected from light .Aplicaciones Científicas De Investigación

Investigación Genética

El compuesto 2-Amino-3-metil-3H-imidazo[4,5-F]quinolina-2-13C se ha identificado como altamente mutagénico en la prueba de Ames, que es un método ampliamente utilizado que emplea bacterias para probar si un determinado químico puede causar mutaciones en el ADN de los organismos de prueba . Ha inducido anomalías cromosómicas, mutación genética y daño al ADN tanto en células humanas como animales in vitro .

Química de los Alimentos

Las investigaciones han demostrado que este compuesto puede estar presente en pescado a la parrilla, carne de res frita, extractos comerciales de carne de res y pirolisados de proteínas . Comprender su formación y presencia en los alimentos es crucial para evaluar los posibles riesgos para la salud.

Ensayos de Inmunoabsorción Ligados a Enzimas (ELISA)

3-metil(213C)imidazolo[4,5-f]quinolin-2-amina: se ha utilizado como sustrato en los ELISA para detectar proteínas específicas en muestras biológicas . Esta aplicación es significativa en varios campos de investigación biológica, incluyendo inmunología y bioquímica.

Estudios de Quimioprevención

Hay investigaciones que indican que ciertas plantas y sus constituyentes pueden reducir la inducción del daño al ADN y la formación de criptas aberrantes por este compuesto . Esto es particularmente relevante para los estudios centrados en tumores de colon e hígado.

Química Analítica

El compuesto se ha utilizado en el análisis de dilución isotópica con otros compuestos relacionados para cuantificar aminas aromáticas heterocíclicas mediante cromatografía de gases de alta resolución . Esta aplicación es importante para la medición precisa y el análisis de estos compuestos en varias muestras.

Mecanismo De Acción

Target of Action

The primary target of 2-Amino-3-methyl-3H-imidazo[4,5-F]quinoline-2-13C is DNA . This compound interacts with DNA and forms adducts . The formation of these adducts can lead to mutations and chromosomal aberrations .

Mode of Action

2-Amino-3-methyl-3H-imidazo[4,5-F]quinoline-2-13C interacts with its target, DNA, by forming adducts . This interaction is facilitated by the metabolic activation of the compound, which involves acetylation and hydroxylation . The metabolite of 2-Amino-3-methyl-3H-imidazo[4,5-F]quinoline-2-13C, N-acetoxy-IQ, degrades to an unstable nitrenium ion that can bind to DNA .

Biochemical Pathways

The compound is metabolized by the cytochrome P450 isoform CYP1A2 and is conjugated by N-acetyltransferase or sulfotransferase to a metabolite that reacts with DNA . This reaction leads to the formation of DNA adducts , which can result in DNA damage, gene mutation, and chromosomal anomalies .

Pharmacokinetics

It is known that the compound is metabolized by the cytochrome p450 isoform cyp1a2 and is conjugated by n-acetyltransferase or sulfotransferase . These metabolic processes can influence the compound’s absorption, distribution, metabolism, and excretion (ADME) properties, and thus, its bioavailability.

Result of Action

The interaction of 2-Amino-3-methyl-3H-imidazo[4,5-F]quinoline-2-13C with DNA leads to the formation of DNA adducts . This can induce the formation of single-base substitutions and exon deletions . It can also increase cell death in vitro in a concentration-dependent manner . In vivo, the compound increases the incidence of squamous cell hyperplasias in the stomach of p53 knockout mice and increases hepatocellular lesions in female mice regardless of p53 status .

Action Environment

Environmental factors can influence the action, efficacy, and stability of 2-Amino-3-methyl-3H-imidazo[4,5-F]quinoline-2-13C. For instance, the compound may be sensitive to prolonged exposure to heat . It is stable under moderately acidic and alkaline conditions and in cold dilute aqueous solutions when protected from light . It is rapidly degraded by dilute hypochlorite .

Safety and Hazards

Propiedades

IUPAC Name |

3-methyl(213C)imidazolo[4,5-f]quinolin-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10N4/c1-15-9-5-4-8-7(3-2-6-13-8)10(9)14-11(15)12/h2-6H,1H3,(H2,12,14)/i11+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ARZWATDYIYAUTA-KHWBWMQUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=C(C3=C(C=C2)N=CC=C3)N=C1N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN1C2=C(C3=C(C=C2)N=CC=C3)N=[13C]1N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80661779 | |

| Record name | 3-Methyl(2-~13~C)-3H-imidazo[4,5-f]quinolin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80661779 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

199.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

210049-11-9 | |

| Record name | 3H-Imidazo[4,5-f]quinolin-2-amine-2-13C, 3-methyl- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=210049-11-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Methyl(2-~13~C)-3H-imidazo[4,5-f]quinolin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80661779 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-[(5-Cyano-6-hydroxy-4-methyl-2-oxo-1H-pyridin-3-yl)diazenyl]-4-methoxybenzenesulfonic acid](/img/structure/B569079.png)

![tert-Butyl 7-amino-2,3-dihydrobenzo[f][1,4]oxazepine-4(5H)-carboxylate](/img/structure/B569084.png)

![tert-butyl 7'-amino-1'H-spiro[cyclopropane-1,4'-isoquinoline]-2'(3'H)-carboxylate](/img/structure/B569094.png)